Ciproxifan maleate

Overview

Description

Ciproxifan maleate is a highly potent and selective histamine H3 receptor antagonist. It is known for its ability to modulate the release of histamine in the brain by blocking the histamine H3 receptor, which is an inhibitory autoreceptor located on histaminergic nerve terminals . This compound has been studied for its potential to promote wakefulness and attentiveness, making it a candidate for treating sleep disorders and cognitive impairments .

Preparation Methods

Ciproxifan maleate can be synthesized through a series of chemical reactions involving cyclopropyl (4-[3-(1H-imidazol-4-yl)propyloxy]phenyl) ketone and maleic acid . The synthetic route typically involves the following steps:

Formation of the intermediate: The reaction starts with the preparation of cyclopropyl (4-[3-(1H-imidazol-4-yl)propyloxy]phenyl) ketone.

Reaction with maleic acid: The intermediate is then reacted with maleic acid to form the maleate salt of ciproxifan.

Industrial production methods for this compound are not widely documented, but the process generally involves scaling up the laboratory synthesis with appropriate reaction conditions and purification steps to ensure high purity and yield.

Chemical Reactions Analysis

Ciproxifan maleate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may result in the formation of oxidized derivatives, while reduction may yield reduced forms of the compound.

Scientific Research Applications

Chemistry: It is used as a reference compound in studies involving histamine H3 receptors.

Medicine: Ciproxifan maleate has been proposed as a potential treatment for sleep disorders such as narcolepsy, cognitive impairments, and conditions like Alzheimer’s disease.

Industry: The compound is used in the development of pharmaceuticals targeting histamine H3 receptors.

Mechanism of Action

Ciproxifan maleate exerts its effects by acting as an inverse agonist/antagonist of the histamine H3 receptor . The histamine H3 receptor is an inhibitory autoreceptor that modulates the release of histamine in the brain. By blocking this receptor, this compound increases the release of histamine, which has an excitatory effect on the brain via histamine H1 receptors in the cerebral cortex . This leads to increased wakefulness and attentiveness . Additionally, this compound can block monoamine oxidase A and B enzyme isoforms reversibly in humans and rats .

Comparison with Similar Compounds

Ciproxifan maleate is unique in its high potency and selectivity for the histamine H3 receptor. Similar compounds include:

Thioperamide maleate: Another histamine H3 receptor antagonist with similar applications in neurological research.

Pitolisant hydrochloride: A histamine H3 receptor antagonist used for the treatment of narcolepsy.

Ciproxifan hydrochloride: A different salt form of ciproxifan with similar pharmacological properties.

This compound stands out due to its high species-specific affinity at rodent histamine H3 receptors compared to human receptors, making it a valuable reference compound in rodent models for neurological diseases .

Biological Activity

Ciproxifan maleate is a well-studied compound primarily recognized for its role as a histamine H3 receptor (H3R) antagonist. This article delves into its biological activities, mechanisms of action, and implications in various therapeutic contexts, supported by data tables and case studies.

Overview of this compound

This compound is an imidazole-containing compound that exhibits high affinity for the H3R. It functions as an inverse agonist, effectively modulating neurotransmitter release and demonstrating potential therapeutic benefits in neurological disorders.

Ciproxifan operates by antagonizing the H3 receptor, which is involved in the regulation of neurotransmitter release, including histamine, acetylcholine, dopamine, and norepinephrine. By blocking H3R, ciproxifan enhances cognitive functions and alleviates symptoms associated with neurodegenerative diseases.

1. Neuropharmacological Effects

Ciproxifan has been shown to improve cognitive deficits and hyperactivity in animal models. For instance, in studies involving APP(Tg2576) mice, which model Alzheimer's disease, ciproxifan treatment normalized hyperactivity and improved memory performance in maze tests .

Table 1: Effects of Ciproxifan on Cognitive Functions in APP(Tg2576) Mice

| Treatment | Locomotor Activity (crosses) | Escape Latency (seconds) | Object Recognition (%) |

|---|---|---|---|

| Control | 20 ± 5 | 30 ± 10 | 70 ± 5 |

| Ciproxifan (3 mg/kg) | 22 ± 4 | 28 ± 8 | 80 ± 4 |

2. Monoamine Oxidase Inhibition

Ciproxifan also demonstrates reversible inhibition of monoamine oxidase A (MAO A) and B (MAO B) enzymes, which are crucial for neurotransmitter metabolism. Its IC50 values indicate a slight preference for MAO B in both human and rat models .

Table 2: IC50 Values for MAO Inhibition by Ciproxifan

| Enzyme | IC50 (µM) | Reversibility |

|---|---|---|

| MAO A | 5.0 | Yes |

| MAO B | 3.5 | Yes |

3. Intraocular Pressure Reduction

Intraocular pressure (IOP) studies have shown that ciproxifan effectively lowers IOP in rabbit models, indicating potential applications in treating glaucoma. The maximum reduction was observed at 60 minutes post-administration .

Table 3: IOP Changes After Ciproxifan Treatment

| Time (minutes) | IOP Change (mmHg) at 1% Dose |

|---|---|

| Baseline | 17.7 ± 3.1 |

| 60 | -18.84 ± 4.85 |

| 120 | -16.38 ± 3.8 |

| 240 | Baseline |

Case Study: Cognitive Enhancement

A study involving adult male Long-Evans rats demonstrated that administration of ciproxifan prior to exposure to MK-801 (an NMDA receptor antagonist) enhanced locomotor activity and improved cognitive performance in spatial tasks . The results suggest that ciproxifan could serve as a viable candidate for treating cognitive impairments associated with schizophrenia.

Properties

IUPAC Name |

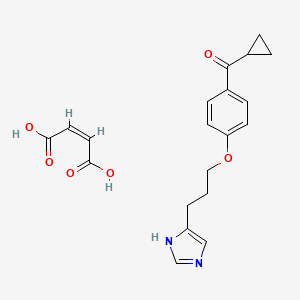

(Z)-but-2-enedioic acid;cyclopropyl-[4-[3-(1H-imidazol-5-yl)propoxy]phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2.C4H4O4/c19-16(12-3-4-12)13-5-7-15(8-6-13)20-9-1-2-14-10-17-11-18-14;5-3(6)1-2-4(7)8/h5-8,10-12H,1-4,9H2,(H,17,18);1-2H,(H,5,6)(H,7,8)/b;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLQFKEYRALXXEJ-BTJKTKAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C2=CC=C(C=C2)OCCCC3=CN=CN3.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1C(=O)C2=CC=C(C=C2)OCCCC3=CN=CN3.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20585107 | |

| Record name | (2Z)-But-2-enedioic acid--cyclopropyl{4-[3-(1H-imidazol-5-yl)propoxy]phenyl}methanone (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184025-19-2 | |

| Record name | (2Z)-But-2-enedioic acid--cyclopropyl{4-[3-(1H-imidazol-5-yl)propoxy]phenyl}methanone (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ciproxifan maleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.